6-amino-8-{4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-amino-8-{4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with a molecular formula of C24H17FN2O4 This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dioxolochromene core, and an amino group
Preparation Methods
The synthesis of 6-amino-8-{4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves several steps. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
6-amino-8-{4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-amino-8-{4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-amino-8-{4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets and pathways. For example, the presence of the amino group and the dioxolochromene core may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 6-amino-8-{4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile include:
- 6-amino-8-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- 6-amino-8-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
These compounds share similar structural features but differ in the substitution patterns on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17FN2O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-amino-8-[4-[(3-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C24H17FN2O4/c25-16-3-1-2-14(8-16)12-28-17-6-4-15(5-7-17)23-18-9-21-22(30-13-29-21)10-20(18)31-24(27)19(23)11-26/h1-10,23H,12-13,27H2 |
InChI Key |
SMMXKQNBBILRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
Origin of Product |
United States |
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